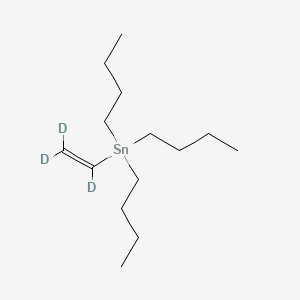
Tributyl(vinyl)tin-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl(vinyl)tin-d3 is an organotin compound with the chemical formula C14H30Sn. It is a derivative of tributyl(vinyl)tin, where the hydrogen atoms in the vinyl group are replaced by deuterium atoms (d3). This compound is commonly used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributyl(vinyl)tin-d3 can be synthesized through the reaction of vinylmagnesium bromide with tributyltin chloride . Another method involves the hydrostannylation of acetylene with tributyltin hydride . These reactions typically require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over reaction conditions such as temperature, pressure, and the presence of catalysts. The product is then purified through distillation or recrystallization to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl(vinyl)tin-d3 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Palladium catalysts: Used in cross-coupling reactions.
Bromoacetylenes and bromoaromatics: Used as substrates in nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in palladium-catalyzed cross-coupling reactions, the major products are often vinyl-substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Tributyl(vinyl)tin-d3 has a wide range of applications in scientific research, including:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a tool for studying biological pathways.
Industry: Used in the production of various organic compounds and materials.
Wirkmechanismus
The mechanism of action of tributyl(vinyl)tin-d3 involves its ability to act as a nucleophile in chemical reactions. It can donate electrons to form bonds with electrophilic species, particularly in the presence of palladium catalysts. The molecular targets and pathways involved in its reactions include the formation of carbon-carbon bonds and the activation of substrates through oxidative addition and reductive elimination steps .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyl(vinyl)tin: The non-deuterated version of tributyl(vinyl)tin-d3.
Vinyltrimethyltin: Another organotin compound used in similar reactions but with different toxicity profiles.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms through isotopic labeling studies. This makes it a valuable tool in both academic and industrial research .
Eigenschaften
Molekularformel |
C14H30Sn |
|---|---|
Molekulargewicht |
320.12 g/mol |
IUPAC-Name |
tributyl(1,2,2-trideuterioethenyl)stannane |
InChI |
InChI=1S/3C4H9.C2H3.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H,2H2;/i;;;1D,2D2; |
InChI-Schlüssel |
QIWRFOJWQSSRJZ-VCDGHBDPSA-N |
Isomerische SMILES |
[2H]C(=C([2H])[Sn](CCCC)(CCCC)CCCC)[2H] |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


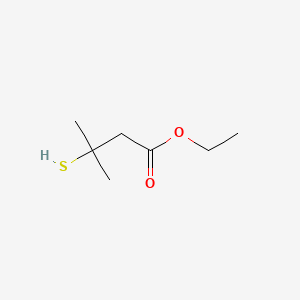
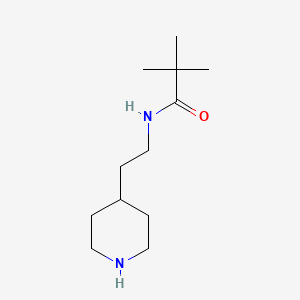
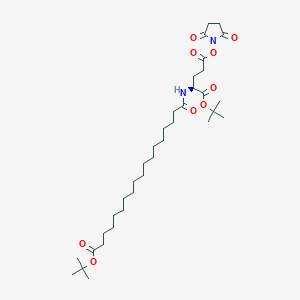
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B13846181.png)
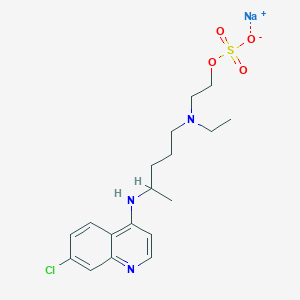
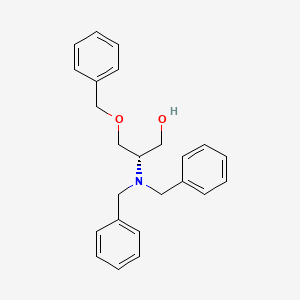
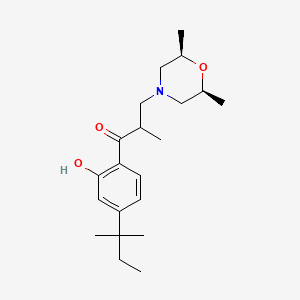

![2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-8-fluoro-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13846225.png)


![[2-(4-Methoxyphenyl)pyrimidin-4-yl]methanol](/img/structure/B13846245.png)
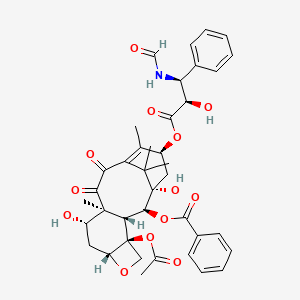
![1-(3-Cyanophenyl)-3-[6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]urea](/img/structure/B13846253.png)
